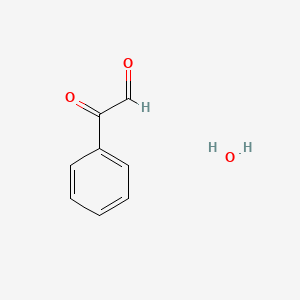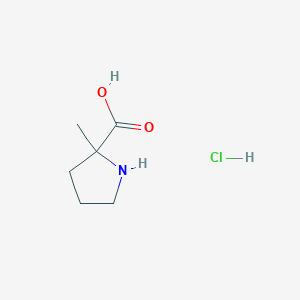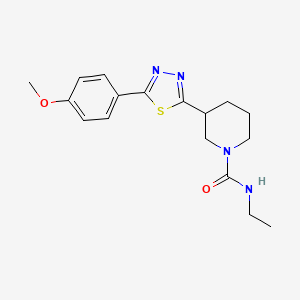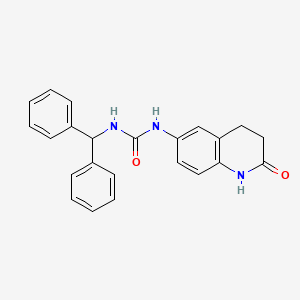
1-Benzhydryl-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Benzhydryl-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea is a complex organic compound that features a benzhydryl group and a tetrahydroquinoline moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzhydryl-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea typically involves the reaction of benzhydryl chloride with 2-oxo-1,2,3,4-tetrahydroquinoline-6-amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions to facilitate the formation of the desired urea derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality and scalability.
化学反应分析
Types of Reactions: 1-Benzhydryl-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学研究应用
1-Benzhydryl-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of 1-Benzhydryl-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea involves its interaction with specific molecular targets and pathways:
Molecular Targets: This compound may interact with enzymes or receptors involved in cellular signaling pathways.
Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, and inflammation, thereby exerting its biological effects.
相似化合物的比较
Diphenylmethane derivatives: Compounds like diphenhydramine and benztropine share structural similarities with the benzhydryl group.
Quinoline derivatives: Compounds such as quinine and chloroquine have similar quinoline moieties.
Uniqueness: 1-Benzhydryl-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea is unique due to its combination of the benzhydryl and tetrahydroquinoline structures, which confer distinct chemical and biological properties not commonly found in other compounds .
属性
IUPAC Name |
1-benzhydryl-3-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2/c27-21-14-11-18-15-19(12-13-20(18)25-21)24-23(28)26-22(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,12-13,15,22H,11,14H2,(H,25,27)(H2,24,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFJFLTTUJFHXSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)NC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![8-(5-chloro-2-methoxyphenyl)-1-methyl-3-(3-oxobutan-2-yl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/new.no-structure.jpg)
![2-(1H-1,3-benzodiazol-1-yl)-N-[2-(quinolin-8-yloxy)ethyl]acetamide](/img/structure/B2702050.png)
![Methyl (5Z)-5-[(4-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidine-3-carboxylate](/img/structure/B2702051.png)
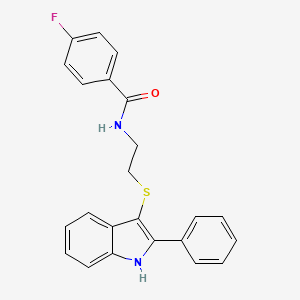
![N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-2-phenoxyacetamide](/img/structure/B2702055.png)
![2-{[4-(prop-2-yn-1-yl)piperazin-1-yl]methyl}-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2702057.png)

![4-Methoxy-2-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine](/img/structure/B2702060.png)
![{7-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl][1,2,4]triazolo[4,3-a]pyridin-3-yl}acetic acid](/img/structure/B2702063.png)
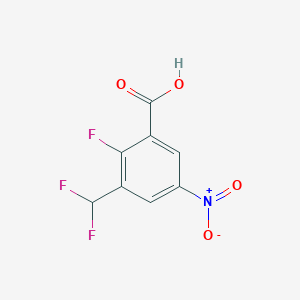
![N'-(4-methoxyphenyl)sulfonyl-1-[(E)-3-phenylprop-2-enyl]piperidine-4-carbohydrazide](/img/structure/B2702067.png)
